molecular formula C14H10BrNO B1526366 2-(Benzyloxy)-3-bromobenzonitrile CAS No. 862992-93-6

2-(Benzyloxy)-3-bromobenzonitrile

Cat. No. B1526366
CAS RN: 862992-93-6
M. Wt: 288.14 g/mol
InChI Key: XLDKRPQWOSNXHC-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-3-bromobenzonitrile” is a compound that contains a benzyloxy group, a bromine atom, and a nitrile group attached to a benzene ring. The benzyloxy group is a benzyl group (a benzene ring attached to a methylene group) bonded to an oxygen atom. The bromine atom is a halogen, and the nitrile group consists of a carbon triple-bonded to a nitrogen .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-bromobenzonitrile” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-3-bromobenzonitrile” would be characterized by the presence of the benzyloxy, bromine, and nitrile functional groups attached to the benzene ring. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .


Chemical Reactions Analysis

The bromine atom in “2-(Benzyloxy)-3-bromobenzonitrile” is likely to be reactive due to its ability to act as a good leaving group. This could facilitate nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-3-bromobenzonitrile” would be influenced by its functional groups. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .

Scientific Research Applications

  • Chemical Synthesis:

    • The compound is used in the synthesis of 2-aminobenzonitriles from 2-arylindoles, which are further used to rapidly synthesize benzoxazinones (Wei-Li Chen et al., 2018).
    • It is involved in the synthesis of the tetracyclic carbon core of menogaril, a chemotherapeutic agent, utilizing a benzannulation reaction (Jing Su et al., 1998).
    • The compound plays a role in microwave-assisted cyclization processes to synthesize various organic compounds (P. Dao et al., 2018).
  • Agricultural Science:

    • It is a derivative of bromoxynil, a herbicide, and research has been done on introducing specific detoxification genes in plants to confer resistance to such herbicides (D. Stalker et al., 1988).
  • Organic Chemistry and Catalysis:

    • In organic chemistry, its derivatives are used in various synthetic reactions, such as the palladium-catalyzed intermolecular amidation of aryl halides (Jingjun Yin et al., 2002).
    • It is also used in the synthesis of quinazolines, which have applications in medicinal chemistry (Kun Hu et al., 2018).
  • Material Science:

    • The compound has been studied for its electrochemical properties, which may have implications in material science and electrochemistry (E. Sherman et al., 1974).

Mechanism of Action

The mechanism of action of “2-(Benzyloxy)-3-bromobenzonitrile” would depend on its application. For example, if used as a reactant in a chemical reaction, its mechanism of action would involve the reaction of its functional groups with other reactants .

Safety and Hazards

While specific safety and hazard data for “2-(Benzyloxy)-3-bromobenzonitrile” are not available, compounds containing bromine atoms and nitrile groups can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for “2-(Benzyloxy)-3-bromobenzonitrile” would depend on its potential applications. For example, if it shows promise as a reactant in certain chemical reactions, future research could focus on optimizing these reactions and exploring new ones .

properties

IUPAC Name

3-bromo-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDKRPQWOSNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a flask containing sodium hydride (1.44 g, 60.0 mmol) suspended in DMF (60 mL, 800 mmol) at 0° C. was added benzyl alcohol (6.21 mL, 60.0 mmol) over 5 min. The reaction mixture was stirred at 0° C. for 30 min and then 3-bromo-2-fluorobenzonitrile (10.0 g, 50.0 mmol) in DMF (20 mL) was added. The reaction mixture was warmed to room temperature and stirred at 80° C. for 2 h, cooled to room temperature, and extracted with ethyl acetate (150 mL) and water (150 mL) The organic layer was washed with water (150 mL) and brine (150 mL), collected, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was suspended with ethyl acetate:hexanes (1:3; 50 mL). The resulting suspension was stirred vigorously for 1 h, filtered, and dried. The mother liquor was concentrated and recrystallized. The crystals were combined and dried under vacuum to give the title compound (10.3 g).
Quantity
1.44 g
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reactant
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6.21 mL
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reactant
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10 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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